1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride 1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2408964-70-3
VCID: VC8425980
InChI: InChI=1S/C6H11F3N2.2ClH/c1-11-3-2-10-4-5(11)6(7,8)9;;/h5,10H,2-4H2,1H3;2*1H
SMILES: CN1CCNCC1C(F)(F)F.Cl.Cl
Molecular Formula: C6H13Cl2F3N2
Molecular Weight: 241.08 g/mol

1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride

CAS No.: 2408964-70-3

Cat. No.: VC8425980

Molecular Formula: C6H13Cl2F3N2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride - 2408964-70-3

Specification

CAS No. 2408964-70-3
Molecular Formula C6H13Cl2F3N2
Molecular Weight 241.08 g/mol
IUPAC Name 1-methyl-2-(trifluoromethyl)piperazine;dihydrochloride
Standard InChI InChI=1S/C6H11F3N2.2ClH/c1-11-3-2-10-4-5(11)6(7,8)9;;/h5,10H,2-4H2,1H3;2*1H
Standard InChI Key QGRRGZFIBXUFNA-UHFFFAOYSA-N
SMILES CN1CCNCC1C(F)(F)F.Cl.Cl
Canonical SMILES CN1CCNCC1C(F)(F)F.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of 1-methyl-2-(trifluoromethyl)piperazine dihydrochloride is C₆H₁₁F₃N₂·2HCl, with a molecular weight of 241.08 g/mol . Its IUPAC name is 1-methyl-2-(trifluoromethyl)piperazine dihydrochloride, reflecting the substitution pattern on the six-membered piperazine ring. The compound’s SMILES notation (CN1CCNCC1C(F)(F)F.Cl.Cl) and InChIKey (QGRRGZFIBXUFNA-UHFFFAOYSA-N) provide unambiguous representations of its structure and stereochemistry .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number2408964-70-3
Molecular FormulaC₆H₁₁F₃N₂·2HCl
Molecular Weight241.08 g/mol
SMILESCN1CCNCC1C(F)(F)F.Cl.Cl
InChIKeyQGRRGZFIBXUFNA-UHFFFAOYSA-N
Parent Compound (CID)69935390

Stereochemical Considerations

The piperazine ring adopts a chair conformation, with the trifluoromethyl (-CF₃) and methyl (-CH₃) groups occupying equatorial positions to minimize steric hindrance . The dihydrochloride salt form stabilizes the protonated piperazine nitrogens, enhancing solubility in polar solvents such as water and ethanol.

Synthesis and Manufacturing

Purification and Isolation

Purification typically involves extraction with toluene or ethyl acetate, followed by crystallization from cyclohexane . High-performance liquid chromatography (HPLC) confirms purity, with the final product exhibiting >98% chemical homogeneity .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt form confers high solubility in aqueous media (≥50 mg/mL at 25°C) and moderate solubility in organic solvents like tetrahydrofuran (THF) . The compound is stable under ambient conditions but hygroscopic, necessitating storage in airtight containers under inert gas.

Thermal Properties

Analytical Characterization

Spectroscopic Methods

  • Mass Spectrometry (MS): Electron ionization (EI) spectra display characteristic fragment ions at m/z = 229 (loss of HCl), 163 (piperazine ring cleavage), and 135 (CF₃ group elimination) .

  • Infrared (IR) Spectroscopy: Vapor-phase IR reveals absorptions at 1,150 cm⁻¹ (C-F stretch) and 2,950 cm⁻¹ (C-H stretch), distinguishing it from regioisomers .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 3.2–3.5 ppm (piperazine protons) and δ 2.8 ppm (methyl group) confirm the substitution pattern .

Table 2: Key Spectral Features

TechniqueKey SignalsInterpretation
EI-MSm/z 229, 163, 135Fragmentation patterns
IR1,150 cm⁻¹, 2,950 cm⁻¹C-F and C-H stretches
¹H NMRδ 3.2–3.5 (m, 8H), δ 2.8 (s, 3H)Piperazine and methyl groups

Pharmacological and Industrial Applications

Industrial Use

The compound serves as a building block in synthesizing:

  • Agrochemicals: Trifluoromethyl groups improve pesticide efficacy and environmental stability.

  • Pharmaceutical Intermediates: Piperazine derivatives are prevalent in antidepressants (e.g., mirtazapine) and antipsychotics .

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